molecular formula C14H13N5O2 B3184813 N'-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide CAS No. 1131604-89-1

N'-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide

Cat. No.: B3184813
CAS No.: 1131604-89-1
M. Wt: 283.29
InChI Key: PWAUHEWQNAZUMP-UHFFFAOYSA-N
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Description

N’-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of N’-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide makes it a promising candidate for various scientific research applications.

Preparation Methods

The synthesis of N’-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide involves several steps. One common synthetic route includes the reaction of isoflavones with 3-aminopyrazoles under optimized conditions . The reaction conditions typically involve conventional heating methods to achieve the desired product. Industrial production methods may involve scaling up these reactions using appropriate solvents and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

N’-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

N’-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation . Additionally, it has applications in material science due to its significant photophysical properties . The compound’s versatility makes it a valuable scaffold for drug discovery and development.

Mechanism of Action

Properties

IUPAC Name

N'-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-21-11-4-2-9(3-5-11)10-6-16-14-12(13(15)18-20)7-17-19(14)8-10/h2-8,20H,1H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAUHEWQNAZUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C(=NO)N)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide
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N'-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide
Reactant of Route 3
N'-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide
Reactant of Route 4
N'-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide
Reactant of Route 5
N'-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide
Reactant of Route 6
N'-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide

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